
2-Benzyl-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-2-methylchroman-4-one is a heterocyclic compound that belongs to the chromanone family. It is characterized by a benzene ring fused with a dihydropyran ring, with a benzyl and a methyl group attached to the second carbon of the dihydropyran ring. This compound is known for its diverse biological activities and is used as a building block in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts acylation of benzyl acetone with phthalic anhydride, followed by cyclization to form the chromanone structure .
Industrial Production Methods
Industrial production of 2-Benzyl-2-methylchroman-4-one often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction conditions to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-2-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-Benzyl-2-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-2-methylchroman-4-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Chroman-4-one: Lacks the benzyl and methyl groups but shares the core structure.
2-Phenylchroman-4-one: Has a phenyl group instead of a benzyl group.
2-Methylchroman-4-one: Contains only the methyl group without the benzyl group.
Uniqueness
2-Benzyl-2-methylchroman-4-one is unique due to the presence of both benzyl and methyl groups, which contribute to its distinct chemical and biological properties. These substituents enhance its reactivity and potential therapeutic applications compared to similar compounds .
Propiedades
Número CAS |
62756-33-6 |
|---|---|
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
2-benzyl-2-methyl-3H-chromen-4-one |
InChI |
InChI=1S/C17H16O2/c1-17(11-13-7-3-2-4-8-13)12-15(18)14-9-5-6-10-16(14)19-17/h2-10H,11-12H2,1H3 |
Clave InChI |
LOFDDTZECXDHKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=CC=CC=C2O1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



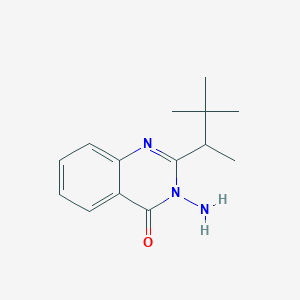
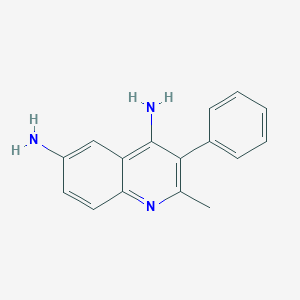

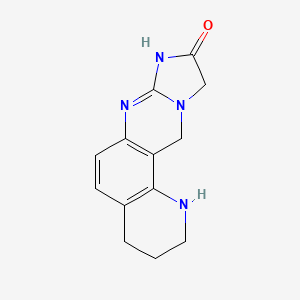
![3-Benzyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B11866777.png)
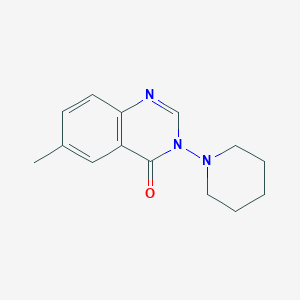
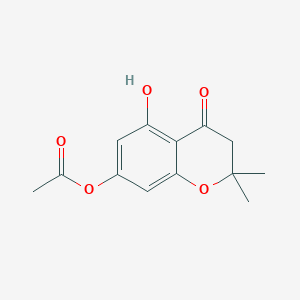
![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)

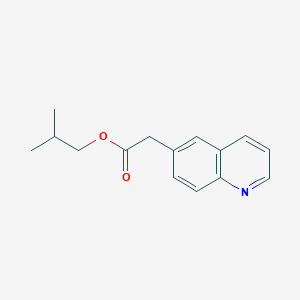
![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)
